6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Description
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
6-iodo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9IO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
QNDFFFLRKOLQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C=C2)I)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis and Protection Strategy
The synthesis typically begins with commercially available 4-hydroxysalicylic acid derivatives, which undergo regioselective protection to form the dioxinone ring system. For example, 4-hydroxysalicylic acid is converted into the dioxanone intermediate by treatment with acetone and trifluoroacetic anhydride/trifluoroacetic acid, affording the 2,2-dimethyl-4H-benzo[d]dioxin-4-one core in moderate yield.
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Hydroxysalicylic acid + acetone + TFAA/TFA | 2,2-Dimethyl-4H-benzo[d]dioxin-4-one | Moderate | Regioselective protection of hydroxyl |
Iodination of the Dioxinone Core
The key step in preparing 6-iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one is the selective iodination at the 6-position of the aromatic ring. This is typically achieved using iodine electrophilic substitution reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Method A: Using Iodine Monochloride (ICl)
The dioxinone intermediate is treated with ICl in a solvent such as dichloromethane at low temperature (0 °C), followed by addition of a base like triethylamine to neutralize the reaction mixture. This yields the 6-iodo derivative in good yield.Method B: Using N-Iodosuccinimide (NIS)
An alternative iodination employs NIS in acetic anhydride at room temperature or slightly elevated temperature under inert atmosphere and darkness to prevent side reactions. This method affords the iodinated product with high selectivity and yields around 86%.
| Iodination Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| ICl Method | ICl, triethylamine | 0 °C, DCM, 1-2 hours | Good | Controlled addition, low temp |
| NIS Method | NIS, acetic anhydride | 20 °C, inert, dark, 8 h | 86 | High selectivity, mild reaction |
Methylation and Further Functionalization
After iodination, methylation of the phenolic hydroxyl group is often performed to stabilize the molecule and facilitate further transformations. This is achieved by treatment with methyl iodide in the presence of potassium carbonate in dimethyl sulfoxide at room temperature, yielding the methylated 6-iodo dioxinone in excellent yield.
Subsequent functionalization can include Sonogashira coupling reactions to introduce alkynyl substituents at the iodinated position, providing access to a variety of derivatives for biological evaluation.
Experimental Data and Reaction Results
Representative Reaction Scheme
4-Hydroxysalicylic acid
↓ (Acetone + TFAA/TFA)
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one (core)
↓ (ICl or NIS iodination)
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
↓ (Methyl iodide, K2CO3)
Methylated 6-iodo derivative
↓ (Sonogashira coupling)
Alkynyl-substituted derivatives
Key Analytical Data for 6-Iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one
Comparative Analysis of Preparation Methods
| Aspect | ICl Iodination | NIS Iodination | Notes |
|---|---|---|---|
| Reaction Time | Short (1-2 hours) | Longer (up to 8 hours) | ICl faster but requires low temp |
| Reaction Conditions | Low temperature, inert base | Room temperature, inert, dark | NIS method is milder |
| Yield | Good | High (~86%) | Both methods effective |
| Selectivity | High | Very high | Both provide selective iodination |
| Scalability | Moderate | Good | NIS preferred for scale-up |
Summary and Perspectives
The preparation of 6-iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one is well-established through selective iodination of the 2,2-dimethyl-4H-benzo[d]dioxin-4-one core. The two main iodination methods—using iodine monochloride or N-iodosuccinimide—offer high selectivity and good yields, with the NIS method favored for its mild conditions and scalability. Subsequent methylation and coupling reactions expand the compound's utility in synthetic organic chemistry.
These methods are supported by detailed experimental procedures and analytical data from peer-reviewed literature, ensuring reproducibility and reliability for research applications.
Chemical Reactions Analysis
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4H-benzo[d][1,3]dioxin-4-one scaffold is highly modular, with variations in substituents influencing physical, chemical, and biological properties. Key analogues include:
Key Observations :
- Substituent Position : The 6-iodo derivative is distinct in its halogen placement, enabling cross-coupling reactivity absent in hydroxy or methoxy analogues .
- Synthetic Efficiency : Methoxy derivatives (e.g., 5-hydroxy-7-methoxy) achieve higher yields (98%) compared to iodinated variants (52%), likely due to milder reaction conditions .
- Functional Groups : Propargyl ether derivatives (e.g., Alkyne-DMe-Bd) introduce alkyne moieties for polymerization or click chemistry, contrasting with the iodo group's role in substitution reactions .
Physical Properties
- Melting Points : Alkyne-DMe-Bd (5-O-propargyl derivative) melts at 142°C , while iodinated analogues may exhibit higher melting points due to increased molecular weight and halogen interactions.
- Solubility : Iodo-substituted compounds are typically less polar than hydroxy or methoxy analogues, influencing solubility in organic solvents like THF or ethyl acetate .
Biological Activity
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a derivative of the benzo[d][1,3]dioxin family, which has garnered attention due to its potential biological activities. This compound's structure includes a dioxin ring and an iodo substituent, which may influence its reactivity and interactions with biological systems. This article examines the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from 2,5-dihydroxybenzoic acid. The process generally includes the use of thionyl chloride and other reagents to facilitate the formation of the dioxin structure. The crystal structure reveals significant bond lengths and angles that indicate stability in its configuration .
Inhibition Studies
Research has demonstrated that compounds in the benzo[d][1,3]dioxin class exhibit various biological activities, including antimicrobial and cytotoxic effects. For instance:
- Antimicrobial Activity : A study indicated that derivatives of this compound showed inhibitory effects against Mycobacterium tuberculosis. The compound's potency was enhanced through structural modifications .
- Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cellular damage.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cellular signaling pathways related to growth and survival .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for different strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 5 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focused on cancer therapy, the cytotoxic effects of the compound were assessed on human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability (see Table 2).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 60 |
| 20 | 30 |
Q & A
Q. What are the established synthetic routes for 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one, and how do reaction conditions influence product purity?
The compound is synthesized via multistep protocols involving:
- Iodination : Starting from 2,4-dihydroxy-5-iodobenzoic acid, trifluoroacetic anhydride (TFAA) and acetone are used to introduce the dioxinone scaffold under anhydrous conditions .
- Protection/deprotection : Acetonide protection of hydroxyl groups ensures regioselectivity during bromination or alkylation steps .
- Coupling reactions : Palladium-catalyzed Sonogashira or Suzuki-Miyaura reactions enable functionalization of the iodinated core .
Key factors affecting purity include solvent choice (e.g., DMF for coupling reactions), stoichiometric control of iodinating agents, and chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether) .
Q. How do crystallographic studies elucidate the molecular geometry of this compound derivatives?
X-ray diffraction reveals:
- Bond lengths : C–C bonds in the benzo ring (1.376–1.398 Å) and C–I bonds (~2.09 Å) .
- Dihedral angles : The planar dioxinone ring (O1/O2/C9) forms a 43.86° angle with the aromatic system, influencing steric interactions .
- Hydrogen bonding : Intermolecular O–H···O bonds (1.94 Å) stabilize crystal packing .
These parameters guide structure-activity relationship (SAR) studies in drug design .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- NMR : and NMR confirm regiochemistry (e.g., iodination at C6) and methyl group integration .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 335 [M+H]+ for iodinated intermediates) .
- HPLC : Monitors reaction progress and purity (>95% for bioactive derivatives) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in iodination steps during synthesis?
Regioselective iodination at C6 is achieved via:
- Directed ortho-iodination : Electron-withdrawing groups (e.g., carbonyl) direct iodine to the para position of hydroxyl groups .
- Protection of reactive sites : Acetonide or methyl ether protection prevents undesired halogenation at C4 or C7 .
Competitive trapping experiments with NaHCO₃ confirm selectivity for C6 in mixed-halogen systems .
Q. How does the compound’s electrophilic carbonyl group influence its reactivity in nucleophilic substitutions?
The dioxinone’s carbonyl:
- Facilitates ring-opening : Nucleophiles (e.g., amines, thiols) attack the carbonyl, leading to intermediates for cyclization or cross-coupling .
- Generates acetylketene : Pyrolysis at 200°C produces reactive ketene species for [2+2] cycloadditions .
Kinetic studies using differential scanning calorimetry (DSC) reveal activation energies of ~80 kJ/mol for thermal decomposition .
Q. What role does this compound play as an intermediate in drug development?
- Anticancer agents : Derivatives inhibit 15-lipoxygenase-1 (15-LOX-1), a target in inflammation and cancer, with IC₅₀ values <10 μM .
- Antimicrobials : Functionalized analogs exhibit MIC values of 2–8 μg/mL against Gram-positive pathogens .
- Prodrug synthesis : The iodine moiety enables radioisotope labeling (e.g., ) for pharmacokinetic tracking .
Q. How can computational chemistry predict the compound’s reactivity and binding modes?
- DFT calculations : Model transition states for nucleophilic attacks (e.g., ΔG‡ ≈ 25 kcal/mol for amine additions) .
- Molecular docking : Predicts binding to 15-LOX-1’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
- MD simulations : Assess stability of hydrogen-bonded complexes in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
